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molecular formula C8H5BrN2O2 B1293444 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 849068-61-7

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B1293444
M. Wt: 241.04 g/mol
InChI Key: AFVRLQXVTZZPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446199B2

Procedure details

To a solution of 5-bromo-7-azaindole (2.0 g, 10.1 mmol) in DCM (50 mL) was added AlCl3 (6.8 g, 51.0 mmol). The suspension was stirred at RT for 10 min and trichloroacetyl chloride (2.8 g, 15.40 mmol) was added slowly. The mixture was stirred at RT for overnight and then poured into iced-water. The aqueous solution was extracted with DCM three times, and organic layers were combined and evaporated. The crude solid was dissolved in THF (50 mL) and treated with water (25 mL) and triethylamine (5 mL) at RT for 6 h. The solvents were then removed by evaporation and the resulting solid was poured into 1N HCl solution. The crude product was collected by filtration and washed with water. After drying on the pump for over night, a white solid was obtained (2.4 g, 9.96 mmol). MS (ES+): m/e=241.0 (M+H); LC: 2.7 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[N:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[Al+3].[Cl-].[Cl-].[Cl-].ClC(Cl)(Cl)[C:17](Cl)=[O:18].[OH2:22]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([C:17]([OH:18])=[O:22])=[CH:6][NH:7][C:8]2=[N:9][CH:10]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=NC1
Name
Quantity
6.8 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at RT for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at RT for overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with DCM three times, and organic layers
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid was dissolved in THF (50 mL)
ADDITION
Type
ADDITION
Details
treated with water (25 mL) and triethylamine (5 mL) at RT for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvents were then removed by evaporation
ADDITION
Type
ADDITION
Details
the resulting solid was poured into 1N HCl solution
FILTRATION
Type
FILTRATION
Details
The crude product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying on the pump for over night
CUSTOM
Type
CUSTOM
Details
a white solid was obtained (2.4 g, 9.96 mmol)
CUSTOM
Type
CUSTOM
Details
2.7 min.
Duration
2.7 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC=1C=C2C(=NC1)NC=C2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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